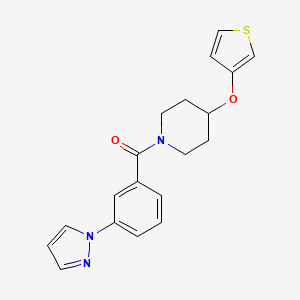

(3-(1H-pyrazol-1-yl)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-pyrazol-1-ylphenyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-19(15-3-1-4-16(13-15)22-9-2-8-20-22)21-10-5-17(6-11-21)24-18-7-12-25-14-18/h1-4,7-9,12-14,17H,5-6,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWCEGRTHKBHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Attachment of the phenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

Formation of the thiophene ring: This can be synthesized via a Paal-Knorr synthesis.

Formation of the piperidine ring: This can be synthesized through a reductive amination reaction.

Final coupling: The final step involves coupling the pyrazole-phenyl intermediate with the thiophene-piperidine intermediate using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could occur at the carbonyl group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Inhibition of Enzymatic Activity

One significant application of this compound is its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 , an enzyme implicated in the regulation of glucocorticoids. Inhibiting this enzyme can have therapeutic benefits for conditions such as:

- Metabolic Syndrome : Including type 2 diabetes and obesity, where glucocorticoid metabolism is disrupted.

- CNS Disorders : Such as mild cognitive impairment and Alzheimer's disease, where glucocorticoids may contribute to neurodegeneration .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of piperidine and thiophene have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of the thiophene and piperidine rings enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

Preliminary studies have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial dysfunction and modulation of apoptotic pathways, making these compounds potential candidates for cancer therapy.

Case Study 1: Metabolic Syndrome Treatment

A study focusing on the effects of (3-(1H-pyrazol-1-yl)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone demonstrated its ability to reduce blood glucose levels in diabetic models by inhibiting 11β-hydroxysteroid dehydrogenase type 1. This led to improved insulin sensitivity and reduced fat accumulation in adipose tissues .

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on synthesized derivatives revealed that compounds containing both pyrazole and thiophene groups exhibited significant antimicrobial activity against resistant bacterial strains, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of (3-(1H-pyrazol-1-yl)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- (3-(1H-pyrazol-1-yl)phenyl)(4-(thiophen-2-yloxy)piperidin-1-yl)methanone

- (3-(1H-pyrazol-1-yl)phenyl)(4-(furan-3-yloxy)piperidin-1-yl)methanone

Uniqueness

The uniqueness of (3-(1H-pyrazol-1-yl)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound (3-(1H-pyrazol-1-yl)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone , often referred to as PPPT, is a novel therapeutic agent with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in treating various disorders.

Structure and Synthesis

The compound consists of a pyrazole ring, a phenyl group, and a piperidine moiety linked through a methanone group. The presence of the thiophene ring enhances its lipophilicity and may contribute to its biological activity.

1. Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

PPPT has been identified as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme implicated in the conversion of cortisone to active cortisol. Inhibition of this enzyme can be beneficial in treating metabolic syndromes, including:

- Type 2 Diabetes

- Obesity

- Insulin Resistance

In vitro studies have demonstrated that PPPT effectively reduces cortisol levels, thereby ameliorating metabolic disturbances associated with these conditions .

2. CNS Disorders

Research indicates that PPPT may have neuroprotective effects, making it a candidate for treating central nervous system disorders such as:

- Mild Cognitive Impairment

- Alzheimer's Disease

The compound's ability to modulate glucocorticoid levels is believed to play a crucial role in protecting neuronal health and function .

3. Anti-inflammatory Properties

PPPT exhibits anti-inflammatory activity, which is significant in the context of diseases characterized by chronic inflammation. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in:

- Rheumatoid Arthritis

- Other Inflammatory Disorders

The compound's mechanism appears to involve the suppression of COX enzymes, leading to reduced prostaglandin synthesis .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological efficacy of PPPT:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Inhibition of 11β-HSD1 | 0.5 | |

| Anti-inflammatory (TNF-α Inhibition) | 10 | |

| Neuroprotective effects (cell lines) | N/A |

In these studies, PPPT demonstrated promising results across various biological assays, indicating its multifaceted therapeutic potential.

Q & A

Q. What synthetic strategies are recommended for the preparation of (3-(1H-pyrazol-1-yl)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, and how can yield and purity be optimized?

Methodological Answer: The synthesis typically involves coupling a pyrazole-containing aryl moiety with a functionalized piperidine ring. Key steps include:

- Nucleophilic Substitution : React 3-(1H-pyrazol-1-yl)phenylcarbonyl chloride with 4-(thiophen-3-yloxy)piperidine under basic conditions (e.g., K₂CO₃ in DMF), as described in analogous methanone syntheses .

- Purification : Column chromatography (e.g., silica gel with CH₃CN/H₂O gradient) is critical for isolating the product from unreacted intermediates .

- Yield Optimization : Use excess acyl chloride (1.2–1.5 equivalents) and monitor reaction progress via TLC or HPLC.

Q. Reaction Parameter Table

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | DMF or dichloromethane | |

| Base | K₂CO₃ or Et₃N | |

| Temperature | Room temperature to reflux (40–80°C) | |

| Purification | Silica gel chromatography |

Q. What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and connectivity (e.g., pyrazole C-H protons at δ 7.5–8.5 ppm, piperidine protons at δ 3.0–4.0 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond lengths. Use SHELX programs (e.g., SHELXL) for refinement . For example, monoclinic crystals (space group P21/c) with unit cell parameters a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, β = 91.559° have been reported for similar methanones .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ for [M+H]⁺).

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the compound’s interactions with biological targets?

Methodological Answer:

- Target Selection : Identify receptors (e.g., kinases, GPCRs) based on structural analogs (e.g., pyrazole-piperidine methanones targeting retinol-binding proteins ).

- Docking Workflow :

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Monitor RMSD and binding free energy (MM-PBSA) .

Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar methanones?

Methodological Answer: Discrepancies often arise from variations in assay conditions or target selectivity. A systematic approach includes:

- Experimental Replication : Standardize assays (e.g., fixed cell lines, consistent IC₅₀ protocols). For example, compare inhibition of CYP450 isoforms under identical conditions .

- Computational Cross-Validation : Use QSAR models to predict activity trends. For instance, electron-withdrawing groups (e.g., nitro on pyrazole) may enhance binding to oxidoreductases .

- Meta-Analysis : Compile data from multiple studies (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts.

Q. What strategies are effective for analyzing regioselectivity in the functionalization of the pyrazole and thiophene moieties?

Methodological Answer:

- Electrophilic Substitution : Thiophene-3-yloxy groups direct electrophiles to the 2-position of the thiophene ring. Monitor regiochemistry via NOESY (for spatial proximity) .

- Pyrazole Derivatization : Use protecting groups (e.g., SEM for N-H) to selectively modify the 1H-pyrazole ring. Confirm regioselectivity via X-ray or 2D NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.